molecular formula C10H15N3 B1425646 2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-amine CAS No. 1216094-51-7

2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-amine

Cat. No. B1425646
CAS RN: 1216094-51-7
M. Wt: 177.25 g/mol
InChI Key: AEEHRUNJAZPPDG-UHFFFAOYSA-N
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Description

“2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-amine” is a chemical compound with the CAS Number: 1216094-51-7 . It has a molecular weight of 177.25 . The IUPAC name for this compound is 2-methyl-6-(1-pyrrolidinyl)-3-pyridinamine .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H15N3/c1-8-9(11)4-5-10(12-8)13-6-2-3-7-13/h4-5H,2-3,6-7,11H2,1H3 .

It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

  • Intermediate for Antibiotic Development : A key intermediate, N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, in the preparation of premafloxacin, an antibiotic aimed at combating veterinary pathogens, showcases a practical, efficient, and stereoselective process derived from isobutyl (3S)-3-[methyl[(1S)-1-phenylethyl]amino]butanoate through an asymmetric Michael addition and a stereoselective alkylation (Fleck et al., 2003).

  • Structural Analysis and Synthesis : The synthesis, spectral characteristics, and structures of thioanalogues of N-1-methyl-6-(pyridin-3-yl)piperidine-2-thione and N-1-methyl-(5-pyridin-3-yl)pyrrolidine-2-thione were explored, revealing insights into their pseudo-axial orientation and electron delocalization within the thiolactam group (Wojciechowska-Nowak et al., 2011).

  • Optical Activity and Coordination Chemistry : Research into optically active triamines derived from 2,6-bis(aminomethyl)pyridine has contributed to understanding their coordination behavior in solution and solid-state with Cu(II), demonstrating the utility of such compounds in creating complex metal structures (Bernauer et al., 1993).

Applications in Catalysis and Material Science

  • Catalytic Transformations : The oxidative transformation of cyclic amines to lactams, crucial chemical feedstocks, is efficiently catalyzed by ceria-supported nanogold under aerobic conditions, highlighting the application in synthesizing important industrial compounds like 2-pyrrolidone (Dairo et al., 2016).

  • Enantioselective Catalysis : The preparation and structural analysis of diastereomeric derivatives of 3-(diphenylphosphanyl) pyrrolidine and their application in asymmetric Grignard cross-coupling reactions provide insights into optimizing enantioselectivity for synthesizing chiral molecules (Nagel & Nedden, 1997).

Molecular Sensing and Complexation

  • Fluorescent Sensing : The development of novel fluorescent dyes based on pyridine-containing macrocycles for the detection of small inorganic cations in polar solvents exemplifies the potential for creating sensitive and selective sensors for environmental and biological applications (Mac et al., 2010).

  • Complex Formation with Metals : Investigations into NxOy pyridine-containing macrocycles have led to the synthesis and characterization of coordination compounds with Y(III), Ln(III), Zn(II), and Cd(II) ions, demonstrating the versatility of such ligands in forming diverse metal complexes (Lodeiro et al., 2004).

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it may cause harm if swallowed or inhaled, and may cause skin irritation or serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for “2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-amine” are not mentioned, pyrrolidine derivatives are of great interest in drug discovery due to their potential for structural diversity and their contribution to the stereochemistry of molecules . This suggests that “this compound” and similar compounds may have potential applications in the development of new drugs.

properties

IUPAC Name

2-methyl-6-pyrrolidin-1-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-8-9(11)4-5-10(12-8)13-6-2-3-7-13/h4-5H,2-3,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEHRUNJAZPPDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N2CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1216094-51-7
Record name 2-methyl-6-(pyrrolidin-1-yl)pyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The process is carried out according to the method described in step 5.2, using 0.55 g (2.65 mmol) of 2-methyl-6-(pyrrolidin-1-yl)-3-nitropyridine, prepared in step 9.1, and 0.1 g of 10% palladium-on-charcoal. 0.34 g of the expected product is thus obtained, which product will be used as it is in the rest of the synthesis.
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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